1-Ethyl-2-methyl-2,3-dihydro-1H-indole-5-carbaldehyde
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Overview
Description
1-Ethyl-2-methyl-2,3-dihydro-1H-indole-5-carbaldehyde is a chemical compound with the molecular weight of 175.23 . It belongs to the family of indoles, which are a significant type of heterocycle found in proteins in the form of amino acids, such as tryptophan . Indoles are also present in several drugs and plants .
Scientific Research Applications
Anti-Proliferative & Anti-Inflammatory Agents
This compound can be used in the preparation of curcumin derivatives which have potential as anti-proliferative and anti-inflammatory agents. These derivatives could play a role in the treatment of diseases characterized by inflammation and uncontrolled cell growth .
Botulinum Neurotoxin Serotype A Protease Inhibitors
Another application is the preparation of analogs that inhibit botulinum neurotoxin serotype A protease. This is significant for developing treatments against botulism, a rare but serious illness caused by a toxin that attacks the body’s nerves .
β-Amyloid Imaging Probes
The compound can also be utilized in the stereoselective synthesis of dibenzylideneacetone derivatives, which serve as imaging probes for β-amyloid plaques. This is particularly relevant in Alzheimer’s disease research, where detecting these plaques is crucial for diagnosis and monitoring .
Aldose Reductase & Aldehyde Reductase Inhibitors
Indole derivatives have been evaluated for their inhibitory effects on aldose reductase (ALR2) and aldehyde reductase (ALR1), enzymes involved in diabetic complications. Thus, this compound may contribute to the development of treatments for diabetes-related issues .
Antiviral & Anticancer Properties
Indole derivatives are known to possess antiviral and anticancer activities. Therefore, this compound could be pivotal in synthesizing new drugs for viral infections and cancer therapy .
Antimicrobial & Antitubercular Activities
These derivatives also exhibit antimicrobial and antitubercular properties, making them valuable in creating new treatments for bacterial infections, including tuberculosis .
Antidiabetic & Antimalarial Effects
The compound may be used to synthesize derivatives with antidiabetic and antimalarial effects, contributing to the fight against diabetes and malaria .
Anticholinesterase Activity
Lastly, indole derivatives can act as anticholinesterases, which are important in treating conditions like Alzheimer’s disease and myasthenia gravis .
Mechanism of Action
Target of Action
1-Ethyl-2-methyl-2,3-dihydro-1H-indole-5-carbaldehyde, as an indole derivative, is likely to interact with a variety of biological targets. Indole derivatives are known to play a significant role in cell biology . They are important types of molecules and natural products that have been used for the treatment of various disorders in the human body . .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . The specific interactions of this compound with its targets would depend on the chemical structure of the compound and the nature of the target.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
properties
IUPAC Name |
1-ethyl-2-methyl-2,3-dihydroindole-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-3-13-9(2)6-11-7-10(8-14)4-5-12(11)13/h4-5,7-9H,3,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYZVTDUVYAGGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(CC2=C1C=CC(=C2)C=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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